molecular formula C16H13N3O2 B5478772 N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 81000-04-6

N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B5478772
CAS No.: 81000-04-6
M. Wt: 279.29 g/mol
InChI Key: NIBQMFMKPMFCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a methyl group at position 9, a ketone at position 4, and a benzamide moiety at position 3. This scaffold is of significant interest due to its structural similarity to bioactive molecules, particularly in kinase inhibition and analgesic applications. The pyrido-pyrimidine nucleus is a bioisostere of quinolinones, enabling retention or enhancement of biological activity while modulating physicochemical properties .

Properties

IUPAC Name

N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-6-5-9-19-14(11)17-10-13(16(19)21)18-15(20)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBQMFMKPMFCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192260
Record name N-(9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81000-04-6
Record name N-(9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81000-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves the condensation of heterocyclic ketene aminals with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile . Another method involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes and nitriles under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related analogs, focusing on molecular features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Mol. Weight H-Bond Donors/Acceptors Rotatable Bonds Biological Activity
Target Compound Pyrido[1,2-a]pyrimidine 9-methyl, 4-oxo, 3-benzamide 307.32* 1 donor, 5 acceptors 3 Not explicitly reported
ZINC33268577 Pyrido[1,2-a]pyrimidine 9-methyl, 4-oxo, 3-(3-bromo-benzamide), 2-methoxybenzyloxy 523.39 1 donor, 5 acceptors 5 VEGFR-2 inhibition (Shape Tanimoto: 0.803 vs. tivozanib)
ZINC1162830 Phenylacetamide Chlorophenoxy, 1,3-dioxoisoindole 449.86 1 donor, 7 acceptors 7 VEGFR-2 inhibition (Shape Tanimoto: 0.736 vs. tivozanib)
N-Benzyl-2-hydroxy-9-methyl derivatives Pyrido[1,2-a]pyrimidine 9-methyl, 4-oxo, 2-hydroxy, 3-carboxamide (benzyl substituent) ~350–400† 2 donors, 6 acceptors 4–5 Analgesic (ED₅₀ comparable to 4-hydroxyquinolin-2-ones)
G756-0653 Pyrido[1,2-a]pyrimidine 9-methyl, 4-oxo, 2-methoxybenzyloxy, 4-phenylbenzamide 385.42 1 donor, 6 acceptors 4 Not reported

*Calculated based on formula C₁₆H₁₃N₃O₂. †Estimated range from analogs in .

Key Findings

Structural Modifications and Bioisosterism: The pyrido[1,2-a]pyrimidine core in the target compound serves as a bioisostere for 4-hydroxyquinolin-2-ones, retaining analgesic activity while altering solubility and metabolic stability . Substitution at position 3 (benzamide) differentiates it from analogs like G756-0653 (substitution at position 2), which may influence target binding specificity .

H-bond donor/acceptor counts align with kinase inhibitor benchmarks (e.g., tivozanib), though the absence of a second donor may reduce potency against VEGFR-2 .

Biological Activity :

  • Analogs with benzamide or benzyl groups (e.g., N-benzyl derivatives in ) exhibit consistent analgesic efficacy in the "acetic acid writhing" model, independent of substituent variations. This suggests the pyrido-pyrimidine nucleus drives activity.
  • ZINC33268577’s high Shape Tanimoto score (0.803) with tivozanib indicates structural mimicry of VEGFR-2 inhibitors, though the target compound’s lack of a methoxy group (cf. G756-0653 ) may limit kinase affinity .

Therapeutic Potential: The target compound’s structural hybridity positions it for dual analgesic and kinase-inhibitory applications, but empirical data on specific targets (e.g., COX-2 or VEGFR-2) are lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.